molecular formula C17H23BN2O3 B2975025 1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole CAS No. 2246557-66-2

1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole

Cat. No. B2975025
CAS RN: 2246557-66-2
M. Wt: 314.19
InChI Key: HPGPXNYTVATPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole” is a chemical compound with the molecular formula C10H17BN2O2. It has an average mass of 208.065 Da and a monoisotopic mass of 208.138306 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±15.0 °C at 760 mmHg, and a flash point of 140.3±20.4 °C. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond. Its polar surface area is 36 Ų .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis to create carbon-carbon bonds between two different types of organoboron compounds .

Transesterification Reactions

Another application of this compound is in transesterification reactions . In these reactions, an ester is transformed into another ester through exchange of the alkoxy group, and this compound can serve as a reagent in such processes .

Preparation of Aminothiazoles

This compound can be used for the preparation of aminothiazoles, which are known as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .

Potential JAK2 Inhibitors

The compound can also be used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling .

TGF-β1 and Activin A Signalling Inhibitors

It can be used in the preparation of pyridine derivatives as TGF-β1 and activin A signalling inhibitors . These signaling pathways are involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

MK-2461 Analogs for Cancer Treatment

The compound can be used in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and has been implicated in the development and progression of cancer .

properties

IUPAC Name

1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-8-15(9-7-13)21-12-14-10-11-20(5)19-14/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPXNYTVATPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole

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